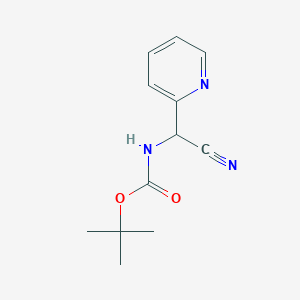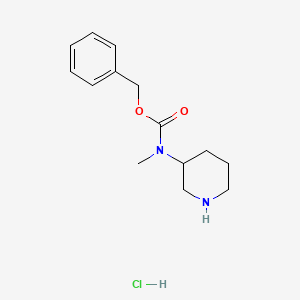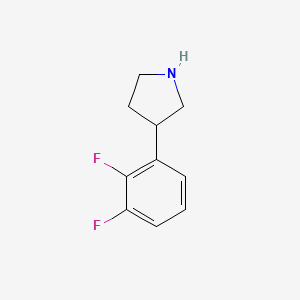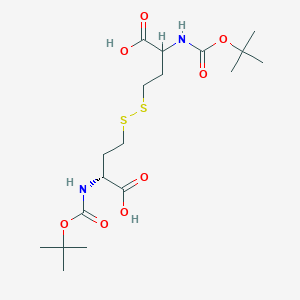
(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) is a complex organic compound characterized by the presence of disulfide bonds and tert-butoxycarbonyl (Boc) protecting groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) typically involves multiple steps, including the protection of amino groups, formation of disulfide bonds, and subsequent deprotection. One common synthetic route involves the following steps:
Protection of Amino Groups: The amino groups of the starting material are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of Disulfide Bonds: The protected amino acids are then oxidized to form disulfide bonds using reagents like iodine or hydrogen peroxide.
Deprotection: The Boc protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Deprotected amino acids or amino acids with new functional groups.
Aplicaciones Científicas De Investigación
(2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and peptides. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,2R)-4,4-disulfanediylbis(2-amino)butanoic acid: Lacks the Boc protecting groups.
(2R,2R)-4,4-disulfanediylbis(2-(methylamino)butanoic acid): Contains methyl groups instead of Boc groups.
Uniqueness
The presence of Boc protecting groups in (2R,2R)-4,4-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) makes it unique compared to its analogs. These protecting groups provide stability and prevent unwanted side reactions during synthesis, making it a valuable intermediate in peptide and protein chemistry.
Propiedades
Fórmula molecular |
C18H32N2O8S2 |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
(2R)-4-[[3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(25)19-11(13(21)22)7-9-29-30-10-8-12(14(23)24)20-16(26)28-18(4,5)6/h11-12H,7-10H2,1-6H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t11-,12?/m1/s1 |
Clave InChI |
JXQOESIPFURHKL-JHJMLUEUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCSSCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



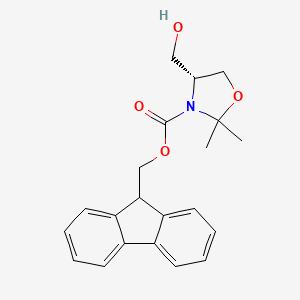
![N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide](/img/structure/B13026089.png)
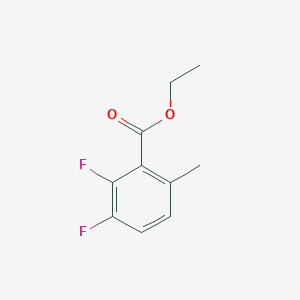
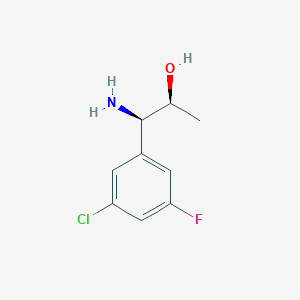
![Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13026106.png)
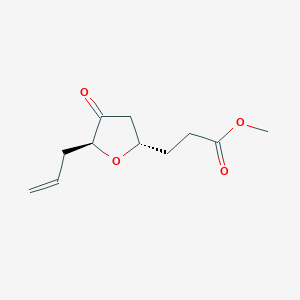
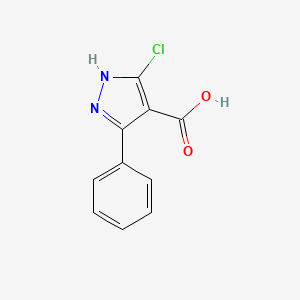
![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
![4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B13026155.png)
